
Sodium 2-(nonylphenoxy)ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(nonylphenoxy)ethyl sulfate: is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound has the molecular formula C17H27NaO5S and a molecular weight of 366.448 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(nonylphenoxy)ethyl sulfate typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenoxyethanol, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in continuous reactors, such as falling film reactors, to ensure efficient sulfation. The process involves the controlled addition of sulfur trioxide to nonylphenoxyethanol, followed by neutralization with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(nonylphenoxy)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Nonylphenoxyethanol
Substitution: Alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 2-(nonylphenoxy)ethyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes
Wirkmechanismus
The mechanism of action of Sodium 2-(nonylphenoxy)ethyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid membranes, leading to the disruption of membrane integrity and enhanced permeability .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecyl sulfate
- Sodium tetradecyl sulfate
- Sodium 2-ethylhexyl sulfate
Comparison: Sodium 2-(nonylphenoxy)ethyl sulfate is unique due to its nonylphenoxy group, which provides enhanced emulsifying and dispersing properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring efficient solubilization of hydrophobic substances .
Eigenschaften
CAS-Nummer |
1135279-38-7 |
|---|---|
Molekularformel |
C17H27NaO5S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
sodium;2-(2-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
VUCGNOAVFXHIEJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


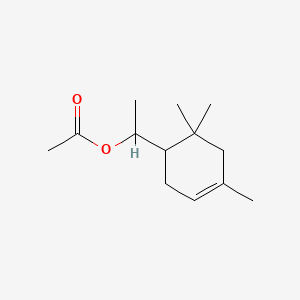
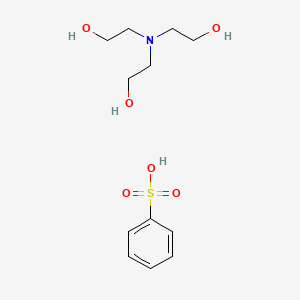
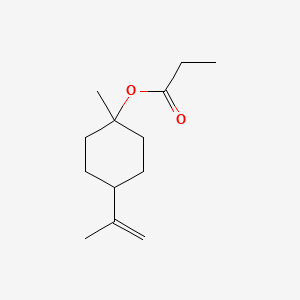
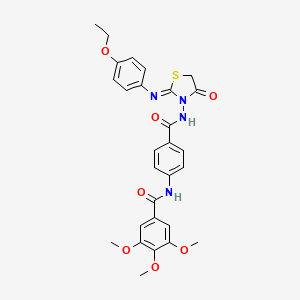
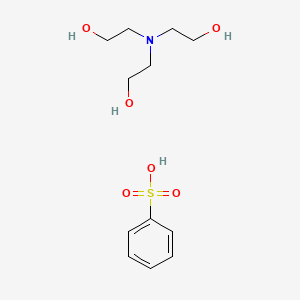
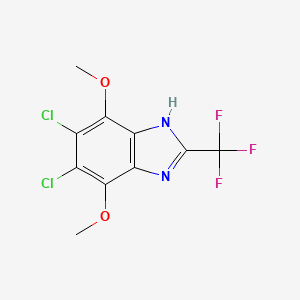
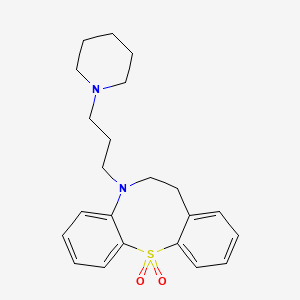

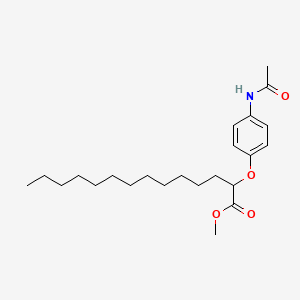
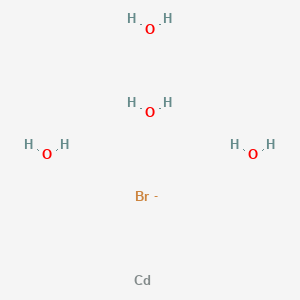
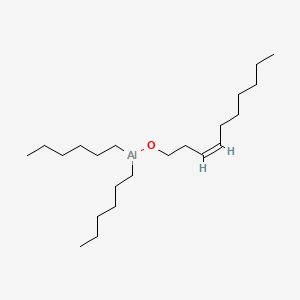
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
